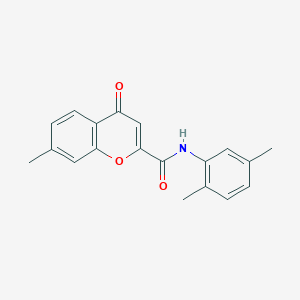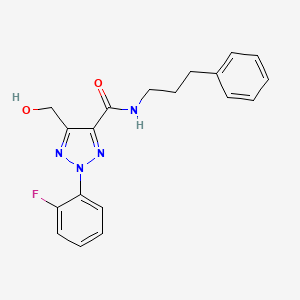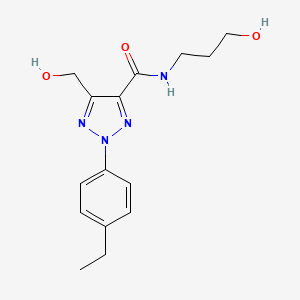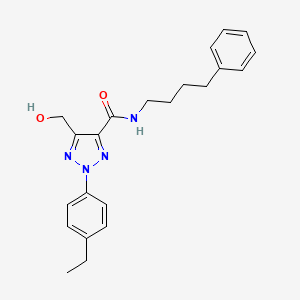
N-(2,5-dimethylphenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dimethylphenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound known for its diverse applications in scientific research and industry This compound features a chromene core, which is a bicyclic structure consisting of a benzene ring fused to a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the chromene core, which can be synthesized through the Pechmann condensation reaction. This involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.
-
Pechmann Condensation
Reactants: Phenol, β-keto ester
Catalyst: Acid (e.g., sulfuric acid)
Conditions: Reflux, typically in an organic solvent like ethanol
-
Amidation
Reactants: 7-methyl-4-oxo-4H-chromene-2-carboxylic acid, 2,5-dimethylaniline
Catalyst: Coupling agents (e.g., EDCI, DCC)
Conditions: Room temperature to mild heating, in a solvent like dichloromethane
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for higher yields and cost-effectiveness. This often involves continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
-
Oxidation
Reagents: Oxidizing agents like potassium permanganate or chromium trioxide
Conditions: Typically carried out in acidic or neutral conditions
Products: Oxidized derivatives, such as carboxylic acids or ketones
-
Reduction
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride
Conditions: Anhydrous conditions, often in solvents like ether or THF
Products: Reduced derivatives, such as alcohols or amines
-
Substitution
Reagents: Halogenating agents, nucleophiles
Conditions: Varies depending on the substituent being introduced
Products: Substituted chromene derivatives
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Acid catalysts for condensation reactions, coupling agents for amidation
Scientific Research Applications
N-(2,5-dimethylphenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide has a wide range of applications in scientific research:
-
Chemistry
- Used as a building block in the synthesis of more complex organic molecules.
- Serves as a model compound for studying reaction mechanisms and kinetics.
-
Biology
- Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
- Used in the development of fluorescent probes for biological imaging.
-
Medicine
- Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.
- Studied for its ability to interact with specific biological targets, such as enzymes or receptors.
-
Industry
- Utilized in the production of specialty chemicals and materials.
- Employed in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The chromene core can interact with various enzymes and receptors, modulating their activity. The dimethylphenyl and carboxamide groups enhance its binding affinity and specificity.
Molecular Targets: Enzymes (e.g., kinases, proteases), receptors (e.g., G-protein coupled receptors)
Pathways Involved: Signal transduction pathways, metabolic pathways
Comparison with Similar Compounds
N-(2,5-dimethylphenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide can be compared with other chromene derivatives to highlight its uniqueness:
-
Similar Compounds
- 7-hydroxy-4-methylcoumarin
- 4-hydroxy-2H-chromen-2-one
- 3-(2-benzothiazolyl)-7-diethylaminocoumarin
-
Uniqueness
- The presence of the dimethylphenyl group enhances its lipophilicity and membrane permeability.
- The carboxamide group provides additional hydrogen bonding interactions, improving its binding affinity to biological targets.
Properties
Molecular Formula |
C19H17NO3 |
|---|---|
Molecular Weight |
307.3 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-7-methyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C19H17NO3/c1-11-4-6-13(3)15(8-11)20-19(22)18-10-16(21)14-7-5-12(2)9-17(14)23-18/h4-10H,1-3H3,(H,20,22) |
InChI Key |
AISIVZRTXUEHIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CC(=O)C3=C(O2)C=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-(4-chlorobenzyl)-7-methyl-10,11-dihydrobenzo[3,4]chromeno[6,7-e][1,3]oxazin-5(9H)-one](/img/structure/B11389157.png)
![10-tert-Butyl-3-methoxy-6,8-dioxa-cyclopenta[b]phenanthren-5-one](/img/structure/B11389164.png)
![4-(4-butoxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11389179.png)
![N-(4-chlorophenyl)-6-(4-fluorophenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11389188.png)
![N-(5,6-dimethyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-phenylbutanamide](/img/structure/B11389192.png)

![3-[({[4-Amino-5-(ethoxycarbonyl)pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B11389208.png)
![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide](/img/structure/B11389209.png)
![N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-methylbenzamide](/img/structure/B11389210.png)
![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B11389213.png)


![2-(diethylamino)ethyl 2,9-dimethyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11389248.png)
![5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11389249.png)
